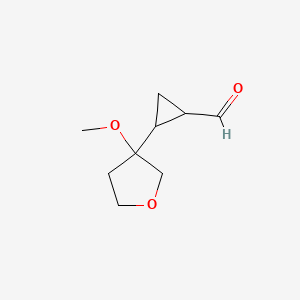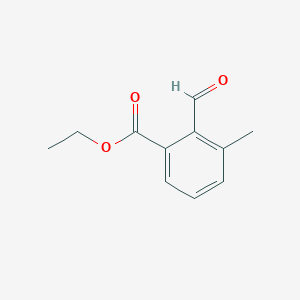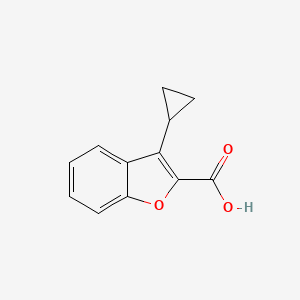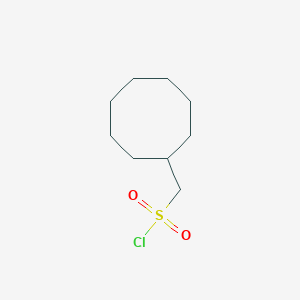![molecular formula C9H15N3O B13220179 [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B13220179.png)
[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is a chemical compound that features a pyrazole ring and a pyrrolidine ring connected by a methanol group
Méthodes De Préparation
The synthesis of [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves the reaction of 1-methyl-1H-pyrazole with a suitable pyrrolidine derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole or pyrrolidine rings can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to biological molecules, influencing the compound’s overall effect. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol include:
1-Methylpyrazole: A simpler compound with a pyrazole ring.
Pyrrolidine derivatives: Compounds with similar pyrrolidine structures.
Methanol derivatives: Compounds with a methanol group attached to different rings. The uniqueness of this compound lies in its combined structure, which allows for diverse interactions and applications compared to its simpler counterparts.
Propriétés
IUPAC Name |
[4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-5-7(3-11-12)9-4-10-2-8(9)6-13/h3,5,8-10,13H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBVMUXMTBDJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid](/img/structure/B13220106.png)
![2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13220123.png)
![1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol](/img/structure/B13220124.png)


![N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13220162.png)





![N-[(3-Formylphenyl)methyl]propanamide](/img/structure/B13220190.png)
